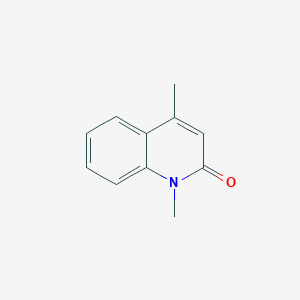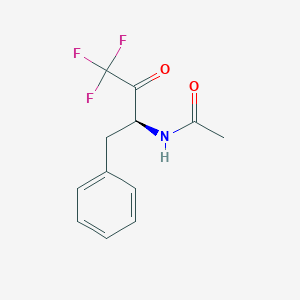
1,4-Dimethylquinolin-2(1h)-one
概要
説明
1,4-ジメチルキノリン-2(1H)-オンは、キノリンファミリーに属する複素環式化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。1,4-ジメチルキノリン-2(1H)-オンの構造は、1位と4位にメチル基、2位にケト基を持つキノリンコアで構成されています。
2. 製法
合成経路と反応条件
1,4-ジメチルキノリン-2(1H)-オンは、様々な方法で合成することができます。一般的な方法の1つは、濃硫酸(H₂SO₄)を触媒として用いたペンタ-2,4-ジエナミドの環化反応です。 この方法は、二価の超求電子体の形成、続いて分子内求核的環化を伴います .
工業的製法
1,4-ジメチルキノリン-2(1H)-オンの工業的製法は、一般的に、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。工業的製法の詳細な情報は、しばしば企業秘密であり、メーカーによって異なる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethylquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
反応の種類
1,4-ジメチルキノリン-2(1H)-オンは、次のような様々な化学反応を起こします。
酸化: この化合物は、酸化されてキノリン-2,4-ジオン誘導体を形成することができます。
還元: 還元反応により、ケト基をヒドロキシル基に変換し、1,4-ジメチルキノリン-2-オールを形成することができます。
置換: 求電子置換反応により、キノリン環上の異なる位置に様々な官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: 求電子置換反応では、臭素(Br₂)や硫酸(H₂SO₄)などの試薬が用いられます。
生成される主要な生成物
酸化: キノリン-2,4-ジオン誘導体。
還元: 1,4-ジメチルキノリン-2-オール。
置換: 使用する試薬によって異なる様々な置換キノリン誘導体。
科学的研究の応用
1,4-ジメチルキノリン-2(1H)-オンは、科学研究においていくつかの応用があります。
化学: より複雑なキノリン誘導体の合成におけるビルディングブロックとして使用されています。
生物学: 抗菌性や抗癌性など、その潜在的な生物活性について研究されています。
医学: 特に新薬開発において、その潜在的な治療用途について調査されています。
工業: 染料、顔料、その他の工業化学品の製造に使用されています。
作用機序
1,4-ジメチルキノリン-2(1H)-オンの作用機序は、様々な分子標的および経路との相互作用に関与しています。この化合物は、特定の酵素や受容体の阻害剤またはモジュレーターとして作用し、その観測される生物学的効果をもたらします。正確な分子標的および経路は、特定の用途と使用状況によって異なる場合があります。
6. 類似の化合物との比較
類似の化合物
キノリン: キノリンファミリーの母体化合物であり、メチル基とケト基がありません。
2-メチルキノリン: 2位にメチル基を持つ誘導体。
4-メチルキノリン: 4位にメチル基を持つ誘導体。
キノリン-2(1H)-オン: 2位にケト基を持つ誘導体ですが、メチル基がありません。
独自性
1,4-ジメチルキノリン-2(1H)-オンは、1位と4位にメチル基、2位にケト基が存在することによって特徴付けられます。この独特の構造は、その独特の化学的および生物学的特性に貢献し、様々な科学研究における応用に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family, lacking the methyl and keto groups.
2-Methylquinoline: A derivative with a methyl group at the 2 position.
4-Methylquinoline: A derivative with a methyl group at the 4 position.
Quinolin-2(1H)-one: A derivative with a keto group at the 2 position but lacking the methyl groups.
Uniqueness
1,4-Dimethylquinolin-2(1H)-one is unique due to the presence of both methyl groups at the 1 and 4 positions and the keto group at the 2 position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
1,4-dimethylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-11(13)12(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEONKCOBRZOYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180492 | |
| Record name | 2(1H)-Quinolinone, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819505 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2584-47-6 | |
| Record name | 1,4-Dimethyl-2-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002584476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2584-47-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinolinone, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIMETHYL-2-QUINOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WT6AG3ZQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)



